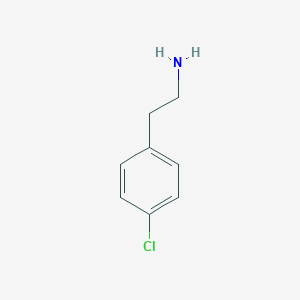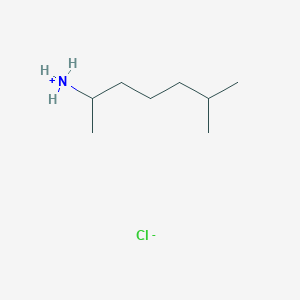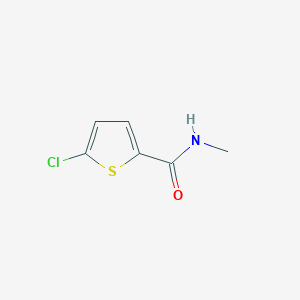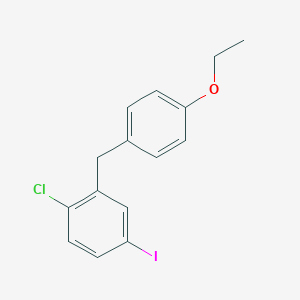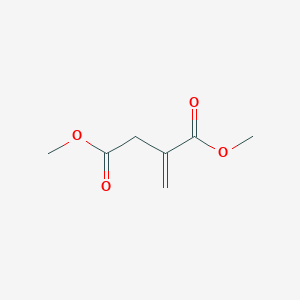
Dimethyl itaconate
Overview
Description
Dimethyl itaconate is an organic compound derived from itaconic acid. It is characterized by the presence of two ester groups attached to the itaconic acid backbone. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine. It is particularly noted for its role as an immunomodulatory agent and its potential in therapeutic applications.
Mechanism of Action
Target of Action
Dimethyl itaconate (DMI), a derivative of itaconate, primarily targets macrophages . Macrophages are a crucial component of the immune system that help the host fight infection . They can change into numerous phenotypes depending on the tissue microenvironment, physiological parameters, and pathological conditions . DMI also targets functional substrate proteins related to inflammasome, signal transduction, transcription, and cell death .
Mode of Action
DMI interacts with its targets and induces several changes. It suppresses the IL-23/IL-17 inflammatory axis-associated genes and promotes antioxidant nuclear factor erythroid 2-related factor 2 target genes . The regulatory mechanisms of itaconate involve alkylation on Keap1 to activate Nrf2, succinate dehydrogenase inhibition, activating transcription factor 3 (ATF3) induction to inhibit IκBζ activation, and down-regulating glycolysis by GAPDH and ALDOA alkylation .
Biochemical Pathways
DMI affects the tricarboxylic acid (TCA) cycle, a central metabolic pathway of cells . Itaconate, from which DMI is derived, is a byproduct of the TCA cycle . Itaconate regulates the metabolic adaptability of macrophages and affects their effect . Several metabolites of the TCA cycle such as succinate, fumarate, and itaconate have been found to play significant roles in controlling the immunophenotype and inflammatory response of macrophages .
Pharmacokinetics
Itaconate, a highly polar molecule, cannot easily pass through cell membranes and must be imported into the cytoplasm to exert anti-inflammatory effects . To overcome this disadvantage, researchers have synthesized membrane-permeable itaconate derivatives such as DMI . This enhances the bioavailability of the compound, allowing it to exert its effects more efficiently.
Result of Action
DMI has potent anti-inflammatory effects. It inhibits LPS-induced inflammatory activation of macrophages and suppresses the expression of pro-inflammatory genes such as iNOS, IL-1β, IL-12p70, and IL-6 . It also ameliorates disease severity in experimental autoimmune encephalomyelitis (EAE) through multiple cellular and molecular mechanisms .
Action Environment
DMI exerts its antibacterial functions in intracellular environments . It also exerts its effects in carbon-enriched environments through the TCA cycle . The action, efficacy, and stability of DMI can be influenced by these environmental factors.
Biochemical Analysis
Biochemical Properties
Dimethyl itaconate plays a significant role in biochemical reactions. It can directly modify cysteine sites on functional substrate proteins related to inflammasome, signal transduction, transcription, and cell death . Itaconate can be a connector among immunity, metabolism, and inflammation .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In a study, administration of this compound enhanced survival rate, decreased serum level of TNF-α and IL-6, and ameliorated lung injury in septic mice .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It activates Nrf2 and promotes the expression of Nrf2 and its downstream factor HO-1 and NQO-1 . The regulatory activities of this compound on inflammatory cytokine production were abolished in septic Nrf2 −/− mice .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound upregulates glycolysis in a persistent and long-term manner . This highlights the stability of this compound and its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Administration of this compound enhanced survival rate in septic mice
Metabolic Pathways
This compound is involved in the tricarboxylic acid cycle, a crucial metabolic pathway . It interacts with enzymes such as immune response gene 1 and affects metabolic flux .
Subcellular Localization
The subcellular localization of this compound is primarily in the mitochondrial matrix, where it is produced from cis-aconitate decarboxylation mediated by immune response gene 1
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl itaconate can be synthesized through the esterification of itaconic acid with methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The general steps are as follows :
- Itaconic acid, methanol, and a catalyst are added to a reactor.
- The mixture is heated to 70-100°C and refluxed for 20-50 minutes.
- The temperature is then increased to 100-120°C, and additional methanol is added until the reaction is complete.
- The reaction mixture is subjected to vacuum dealcoholization to remove excess methanol.
- The product is purified by distillation.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous addition of methanol and catalyst to maintain the reaction conditions and ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Dimethyl itaconate undergoes various chemical reactions, including:
Hydrogenation: Enantioselective hydrogenation using rhodium catalysts to produce chiral compounds.
Polymerization: Copolymerization with other monomers to produce polymers with unique properties.
Substitution Reactions: Reactions with nucleophiles to introduce different functional groups.
Common Reagents and Conditions:
Hydrogenation: Rhodium catalysts, hydrogen gas, and appropriate solvents.
Polymerization: Various monomers, initiators, and solvents.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Hydrogenation: Chiral dimethyl succinate derivatives.
Polymerization: Copolymers with enhanced thermal and mechanical properties.
Substitution: Functionalized this compound derivatives.
Scientific Research Applications
Dimethyl itaconate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-Octyl Itaconate
- 4-Monoethyl Itaconate
- Mesaconate
- Citraconate
Properties
IUPAC Name |
dimethyl 2-methylidenebutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-5(7(9)11-3)4-6(8)10-2/h1,4H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWQRMFIZFPUAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25587-85-3 | |
| Record name | Butanedioic acid, 2-methylene-, 1,4-dimethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25587-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80210701 | |
| Record name | Dimethyl itaconate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
617-52-7 | |
| Record name | Dimethyl itaconate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=617-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl itaconate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl itaconate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9385 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanedioic acid, 2-methylene-, 1,4-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl itaconate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl itaconate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.564 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL ITACONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11JIB0YI93 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dimethyl itaconate exhibit anti-inflammatory effects?
A1: this compound (DI), a cell-permeable derivative of itaconate, exerts anti-inflammatory effects primarily through activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. [] This leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), promoting cellular defense against oxidative stress and inflammation. [, ] Additionally, DI has been shown to modulate macrophage polarization, shifting them from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype. []
Q2: What is the role of this compound in inflammasome-mediated pyroptosis?
A2: this compound has shown promising results in inhibiting NLRP3 inflammasome assembly and NLRP3-dependent pyroptosis in microglia. [] This effect is linked to its ability to reduce reactive oxygen species production via the Nrf2/HO-1 pathway and induce autophagy. []
Q3: How does this compound affect the IL-23/IL-17 inflammatory axis?
A3: Research indicates that DI can suppress the expression of genes associated with the IL-23/IL-17 inflammatory axis. [] This axis plays a critical role in various inflammatory and autoimmune diseases. By downregulating this pathway, DI may contribute to the resolution of inflammation.
Q4: Can this compound influence Th17 cell responses and autoimmune inflammation?
A4: Studies demonstrate that DI can effectively inhibit antigen-specific Th17 cell responses, which are key players in autoimmune diseases like uveitis. [] This effect is mediated by activating the Nrf2/HO-1 pathway and suppressing STAT3 signaling, leading to decreased Th17 cell differentiation and function. []
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C7H10O4 and a molecular weight of 158.15 g/mol. [, , ]
Q6: What spectroscopic data is available for this compound?
A6: Nuclear Magnetic Resonance (NMR) spectroscopy has been extensively used to characterize this compound, particularly in studies investigating its copolymerization with other monomers like styrene. [, , ] Fourier Transform Infrared (FTIR) spectroscopy is also employed to analyze its structure and monitor structural changes during processes like thermal oxidative stabilization. [, ]
Q7: How does this compound perform as a reactive diluent in unsaturated polyester resins (UPRs)?
A7: this compound demonstrates potential as a biobased alternative to styrene in UPRs, offering low viscosity for easy handling. [] Its use allows for the development of fully biobased UPRs, contributing to more sustainable material choices.
Q8: What is the impact of this compound on the water absorption of poly(methyl methacrylate) (PMMA)?
A8: Incorporating this compound into PMMA denture base materials has been shown to reduce residual monomer content and enable precise control over water absorption. [] This modification can enhance the material's biocompatibility and applicative properties.
Q9: What types of reactions can this compound participate in as a substrate?
A9: this compound serves as a versatile substrate in various catalytic reactions. One prominent example is its use in asymmetric hydrogenation reactions, often catalyzed by chiral rhodium complexes. [, , , , , , ] These reactions are crucial for synthesizing enantiomerically pure compounds, particularly chiral building blocks for pharmaceuticals.
Q10: How does the choice of catalyst and reaction conditions affect the hydrogenation of this compound?
A10: The efficiency and enantioselectivity of this compound hydrogenation are highly dependent on the catalyst and reaction conditions. For instance, studies have demonstrated variations in reaction rates and enantiomeric excess (ee) based on the ligand structure used in rhodium catalysts. [, ] The choice of solvent, temperature, and pressure also significantly influences the reaction outcome. [, , ]
Q11: Are there other catalytic applications of this compound beyond hydrogenation?
A11: Yes, this compound has found utility in multicomponent reactions, offering alternative synthetic routes to valuable compounds. For example, a cobalt-catalyzed multicomponent reaction involving this compound, aryl bromides, and carbonyl compounds provides access to functionalized γ-butyrolactones. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
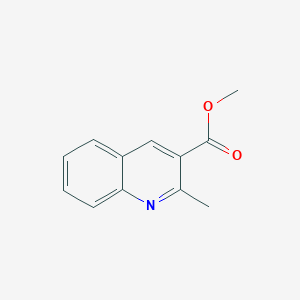
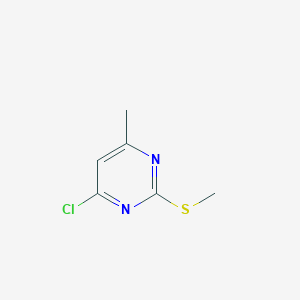
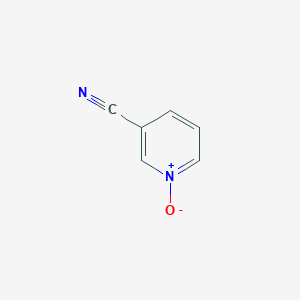
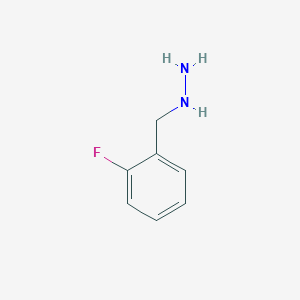
![4-Azoniaspiro[3.5]nonan-2-ol;chloride](/img/structure/B57544.png)




